molecular formula C24H24N4O2S B4371510 3-METHYL-N~5~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

3-METHYL-N~5~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4371510
M. Wt: 432.5 g/mol
InChI Key: IHPXBHFWEXYBLX-UHFFFAOYSA-N
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Description

3-METHYL-N~5~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a morpholinylmethyl group, and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-N~5~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like thienopyrazoles .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction can be adapted for large-scale production by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Additionally, continuous flow reactors can be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N~5~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl or thieno[2,3-c]pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and substituted thienopyrazoles. These products can be further utilized in various applications, including drug development and material science.

Scientific Research Applications

3-METHYL-N~5~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-N~5~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of kinase enzymes and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-METHYL-N~5~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methyl-N-[3-(morpholin-4-ylmethyl)phenyl]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-17-21-15-22(31-24(21)28(26-17)20-8-3-2-4-9-20)23(29)25-19-7-5-6-18(14-19)16-27-10-12-30-13-11-27/h2-9,14-15H,10-13,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPXBHFWEXYBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC(=C3)CN4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-N~5~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
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3-METHYL-N~5~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
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3-METHYL-N~5~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
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3-METHYL-N~5~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-METHYL-N~5~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
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3-METHYL-N~5~-[3-(MORPHOLINOMETHYL)PHENYL]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE

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